Indolin-6-amine

概要

説明

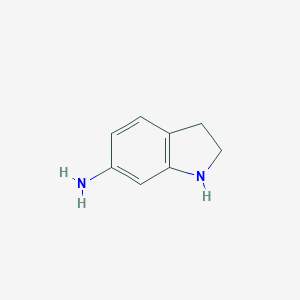

Indolin-6-amine is an organic compound belonging to the indole family, characterized by a fused benzene and pyrrole ring structure

準備方法

Synthetic Routes and Reaction Conditions: Indolin-6-amine can be synthesized through several methods. One common approach involves the reduction of indole derivatives. For instance, the reduction of 6-nitroindole using a suitable reducing agent such as palladium on carbon in the presence of hydrogen gas can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes. The choice of reducing agents and reaction conditions is optimized to ensure high yield and purity. Catalytic hydrogenation is a preferred method due to its efficiency and scalability .

化学反応の分析

Oxidative Cross-Coupling Reactions

Indolin-6-amine participates in radical-mediated oxidative coupling with nitroarenes under mild conditions. Key findings include:

This reaction proceeds through:

-

Deprotonation/oxidation to generate an aminyl radical.

-

Intramolecular H-shift (BDE ~73 kcal/mol) to form a benzylic radical.

Asymmetric Hydroxylamine Formation

Titanium(salalen)-catalyzed kinetic resolution enables enantioselective oxygenation:

| Catalyst System | ee of Recovered Indoline | Conversion (%) | Selectivity Factor (s) |

|---|---|---|---|

| Ti(salalen) C6 , H₂O₂ | Up to 99% ee (R-config) | 50–60 | 7.2–9.8 |

Sulfonylation

Regioselective chlorosulfonation at C6 occurs under controlled conditions:

| Reagent | Temperature | Product | Application |

|---|---|---|---|

| ClSO₃H (neat) | 65–70°C | 5-Halo-6-sulfonyl chlorides | DapE enzyme inhibitors |

Bromination/Chlorination

Halogenation at C5 precedes further functionalization:

| Halogenation Method | Yield (%) | Product |

|---|---|---|

| NBS, NH₄OAc (cat.) | 83 | 5-Bromo-indoline |

| NCS (flow synthesis) | 75 | 5-Chloro-indoline |

Multicomponent Reactions

This compound serves as a nucleophile in Mannich-type reactions:

| Components | Catalyst | Product Class | Yield Range |

|---|---|---|---|

| Aldehyde, alcohol, this compound | Fe(NO₃)₃/TEMPO | 3-Substituted indoles | 72–98% |

Catalytic Reductive Alkynylation

A tris-catalysis system (Pd/Cu/N-Boc-l-proline) enables asymmetric alkynylation:

| Substrate | Catalyst | ee (%) | Yield (%) |

|---|---|---|---|

| Secondary amides | Cu(OAc)₂, N-Boc-l-proline | 88 | 65–78 |

-

Key Step : N-Boc-l-proline activates imine intermediates via hydrogen bonding, enabling si-face selectivity .

Stability and Side Reactions

科学的研究の応用

Table 1: Common Synthesis Methods for Indolin-6-amine Derivatives

Biological Applications

This compound and its derivatives have shown promising biological activities, particularly in the fields of cancer therapy and antimicrobial research.

Anticancer Properties

Research indicates that this compound derivatives exhibit significant anticancer properties. For instance, studies have shown that these compounds can inhibit specific kinases involved in cancer cell proliferation and survival.

Case Study:

A series of indolin derivatives were tested for their efficacy against various cancer cell lines, demonstrating IC50 values in the low micromolar range, indicating potent anticancer activity .

Antimicrobial Activity

This compound derivatives have also been explored for their antimicrobial properties. They have been found to inhibit bacterial enzymes such as DapE, which is crucial for bacterial cell wall synthesis.

Case Study:

A high-throughput screening identified several indoline sulfonamide derivatives as effective DapE inhibitors, with some showing over 20% inhibition at low concentrations .

Medicinal Chemistry Applications

This compound serves as a scaffold for drug development due to its ability to interact with various biological targets.

Drug Development

Several indoline-based drugs have been approved for clinical use, highlighting the compound's potential in therapeutic applications. Notable examples include:

- Vinflunine : Used in treating transitional cell carcinoma.

- Physostigmine : Employed for glaucoma and anticholinergic toxicity.

- Lumateperone : Investigated for schizophrenia treatment.

Industrial Applications

Beyond medicinal uses, this compound is utilized in the development of specialty chemicals and agrochemicals.

Material Science

The compound's unique chemical properties make it suitable for creating new materials with specific functionalities, such as sensors or catalysts in organic reactions .

Interaction with Biological Targets

Indolin derivatives often interact with specific enzymes and receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to significant cellular effects, including apoptosis in cancer cells and inhibition of bacterial growth .

作用機序

The mechanism of action of Indolin-6-amine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. For example, this compound derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to potential anticancer effects .

類似化合物との比較

Indole: A parent compound with a similar structure but lacking the amine group.

6-Nitroindole: A precursor in the synthesis of Indolin-6-amine.

Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.

Uniqueness: this compound is unique due to its specific amine group at the 6-position, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .

生物活性

Indolin-6-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, biochemical properties, and relevant case studies.

This compound and its derivatives interact with various biological targets, influencing several biochemical pathways. The compound exhibits multiple mechanisms of action:

- Receptor Binding : this compound derivatives have shown high affinity for various receptors, including neuropeptide Y receptors, which are implicated in numerous physiological processes such as appetite regulation and anxiety.

- Enzyme Inhibition : The compound has been identified as an inhibitor of key enzymes involved in inflammatory and cancer pathways. For instance, it inhibits cyclooxygenase (COX) and matrix metalloproteinases (MMPs), which play significant roles in inflammation and tumor progression .

This compound exhibits notable biochemical properties that contribute to its biological activity:

| Property | Description |

|---|---|

| Molecular Formula | C9H10N2 |

| Solubility | Soluble in organic solvents; limited solubility in water |

| Stability | Generally stable under standard laboratory conditions; stability influenced by pH and temperature. |

Biological Activities

This compound has demonstrated a range of biological activities, making it a candidate for therapeutic applications:

- Anticancer Activity : Research has indicated that this compound derivatives can induce apoptosis in cancer cells. A study reported that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines at low concentrations .

- Anti-inflammatory Effects : this compound has shown potential in reducing inflammation. In animal models, derivatives administered at low doses effectively inhibited lipopolysaccharide (LPS)-induced cytokine production, suggesting their potential use in treating inflammatory diseases .

- Antioxidant Properties : The compound has been evaluated for its antioxidant capabilities, which are crucial for protecting cells from oxidative stress-related damage. Some derivatives exhibited potent antioxidant activity, outperforming traditional antioxidants at similar concentrations .

Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

- Kinetic Resolutions : A study focused on the kinetic resolution of indoline derivatives through non-enzymatic acylation methods demonstrated the potential for synthesizing enantiomerically pure compounds with enhanced biological activities .

- DapE Inhibition : Research identified indoline sulfonamide derivatives as effective inhibitors of DapE, an enzyme critical for bacterial cell wall synthesis. These inhibitors showed promising IC50 values, indicating their potential as antibacterial agents .

- Therapeutic Applications : The versatility of indoline compounds was highlighted in a review discussing their applications across various therapeutic areas, including oncology and infectious diseases. Compounds derived from indoline structures have been linked to approved drugs for conditions such as advanced bladder cancer and schizophrenia .

特性

IUPAC Name |

2,3-dihydro-1H-indol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5,10H,3-4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMXPKGQJQAQXLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。